3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
CAS No.: 886363-30-0
Cat. No.: VC3356345
Molecular Formula: C13H8F2O2
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886363-30-0 |
|---|---|
| Molecular Formula | C13H8F2O2 |
| Molecular Weight | 234.2 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)benzoic acid |
| Standard InChI | InChI=1S/C13H8F2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
| Standard InChI Key | SIWYNBHENGSUOZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Introduction
Basic Chemical Identity and Properties
3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is a fluorinated organic compound belonging to the biphenyl carboxylic acid family. It consists of two benzene rings connected by a single bond, with fluorine atoms at the 3' and 4' positions on one ring and a carboxylic acid group at position 2 on the other ring. This specific substitution pattern contributes to its unique chemical properties and potential applications.
Chemical Identification Parameters
The compound is precisely characterized by several standard chemical identifiers as presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 886363-30-0 |
| Molecular Formula | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.2 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)benzoic acid |
| Synonyms | 2-BIPHENYL-3',4'-DIFLUORO-CARBOXYLIC ACID |
| Standard InChI | InChI=1S/C13H8F2O2/c14-11-6-5-8(7-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17) |
| Standard InChIKey | SIWYNBHENGSUOZ-UHFFFAOYSA-N |
Table 1: Chemical identification parameters of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
Physicochemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Value | Nature |
|---|---|---|
| Boiling Point | 343.8±27.0 °C | Predicted |
| Density | 1.333±0.06 g/cm³ | Predicted |
| pKa | 3.60±0.36 | Predicted |
| Physical State | Solid | Observed |
| Appearance | Yellow to off-white solid | Typical |
Table 2: Physicochemical properties of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
The predicted boiling point indicates high thermal stability, while the acidic pKa value reflects the carboxylic acid functionality. These properties contribute to its potential usefulness in various applications and influence its handling requirements in laboratory and industrial settings.
Structural Characteristics
The molecular structure of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid features two connected aromatic rings with specific substituents that influence its electronic distribution and reactivity patterns.
Molecular Structure Analysis
The compound consists of a biphenyl core structure with a carboxylic acid group at the ortho position (position 2) of one phenyl ring and fluorine atoms at the meta and para positions (3' and 4' positions) of the second phenyl ring. This substitution pattern creates an electronic environment that influences the compound's chemical behavior and potential interactions with biological targets.
Bond Arrangements and Electronic Properties
The presence of fluorine atoms, which are highly electronegative, significantly affects the electronic distribution across the molecule. This electronic influence extends through the biphenyl system, potentially affecting the properties of the carboxylic acid group on the opposite ring. Similar fluorinated biphenyl compounds have been studied using NMR spectroscopy, revealing distinctive coupling patterns due to fluorine-carbon interactions with coupling constants typically around J = 13.5 Hz .
Synthesis Methods
The preparation of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid typically employs modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being particularly well-suited for forming the key biphenyl bond.
Suzuki-Miyaura Cross-Coupling Reaction
The primary synthetic route to 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid involves Suzuki-Miyaura cross-coupling reactions between appropriately substituted precursors. This palladium-catalyzed reaction connects a halogenated benzene derivative with a boronic acid component.
A typical synthetic approach would involve:
-
Reaction between a 2-halobenzoic acid (or its ester) and 3,4-difluorophenylboronic acid
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Palladium catalyst, typically Pd(OAc)₂ or Pd(PPh₃)₄
-
Base (commonly K₃PO₄, K₂CO₃, or NaOH)
-
Appropriate solvent system (DMF, dioxane/water, or THF/water)
If starting with the methyl ester, an additional hydrolysis step would be required to obtain the free carboxylic acid .
Applications and Research Significance
The unique structural features of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid confer properties that make it valuable for various applications, particularly in pharmaceutical research and organic synthesis.
Chemical and Material Science Applications
Research on related difluorinated biphenyl compounds indicates potential applications beyond pharmaceuticals:
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Building blocks for more complex molecular architectures
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Components in liquid crystal displays or other materials requiring specific optical properties
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Starting materials for the synthesis of polymers with unique properties
Recent studies on novel fluorinated biphenyl compounds have involved detailed characterization using UV-visible and FTIR spectroscopy, NMR analysis, and X-ray diffraction, suggesting growing interest in understanding their fundamental properties for diverse applications .
Reactivity and Stability Characteristics
Understanding the reactivity and stability of 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid is crucial for its effective utilization in various applications.
Fluorine-Induced Effects on Reactivity
The presence of fluorine atoms at the 3' and 4' positions significantly influences the compound's reactivity:
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Electronic effects: The strong electron-withdrawing nature of fluorine affects the electron density distribution throughout the molecule.
-
Steric effects: Fluorine atoms, despite their small size, can influence the conformation and accessibility of reaction sites.
-
Potential for hydrogen bonding: The highly electronegative fluorine atoms can participate in weak hydrogen bonding interactions.
Research on related compounds suggests that 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid likely demonstrates stability in redox reactions, as similar difluorinated biphenyl compounds have been found to be relatively stable in such conditions .
| Hazard Statement | Code | Description |
|---|---|---|
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Table 3: GHS hazard statements for 3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid
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